molecular formula C11H11FN2S B2768512 4-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole CAS No. 862977-14-8

4-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole

Cat. No.: B2768512
CAS No.: 862977-14-8
M. Wt: 222.28
InChI Key: SJGGLKSUAAYCTL-UHFFFAOYSA-N
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Description

4-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole is a heterocyclic compound that contains a thiazole ring fused with a benzene ring, a fluorine atom, and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole are not fully understood yet. Compounds containing the pyrrolidine ring have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is influenced by the spatial orientation of substituents on the pyrrolidine ring .

Cellular Effects

The cellular effects of 4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole are currently unknown. Compounds containing the thiazole ring have been reported to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

Molecular Mechanism

The molecular mechanism of action of 4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole is not yet fully elucidated. It is known that the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole is unique due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and ability to form hydrogen bonds. These properties can lead to improved biological activity and selectivity compared to similar compounds .

Properties

IUPAC Name

4-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2S/c12-8-4-3-5-9-10(8)13-11(15-9)14-6-1-2-7-14/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGGLKSUAAYCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327282
Record name 4-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

862977-14-8
Record name 4-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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